2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran
Overview
Description
2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzofuran ring substituted with a 2,4-dihydroxyphenyl group and a propenyl group. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran typically involves the condensation of 2,4-dihydroxybenzaldehyde with a suitable propenylbenzofuran precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. Catalysts such as palladium or platinum complexes can be employed to accelerate the reaction rate and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted benzofuran compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: The compound targets enzymes such as tyrosinase and cyclooxygenase, which are involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
2-(2,4-Dihydroxyphenyl)-5-(e)-propenylbenzofuran can be compared with other similar compounds to highlight its uniqueness:
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: This compound also exhibits strong antioxidant and anti-inflammatory activities but differs in its structural features and specific biological targets.
2-Methoxyphenyl isocyanate: While this compound is used as a reagent in organic synthesis, it lacks the significant biological activities observed in this compound.
By comparing these compounds, it is evident that this compound stands out due to its unique combination of chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-2-3-11-4-7-16-12(8-11)9-17(20-16)14-6-5-13(18)10-15(14)19/h2-10,18-19H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWZWUUOXFFJSA-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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